5-Methyl-1-naphthalen-2-yltetrazole
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Overview
Description
5-Methyl-1-naphthalen-2-yltetrazole is a synthetic organic compound belonging to the tetrazole family Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-naphthalen-2-yltetrazole typically involves the cycloaddition reaction of an appropriate nitrile with sodium azide under acidic conditions. One common method includes the use of triethyl orthoformate and sodium azide in the presence of a catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to ensure high yields and minimal environmental impact . The use of heterogeneous catalysts and microwave-assisted synthesis are also explored to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-naphthalen-2-yltetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
5-Methyl-1-naphthalen-2-yltetrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-1-naphthalen-2-yltetrazole involves its interaction with various molecular targets. The tetrazole ring can mimic the carboxylic acid group, allowing it to bind to specific receptors and enzymes. This interaction can inhibit or activate certain biochemical pathways, leading to its observed biological effects . The compound’s electron-donating and electron-withdrawing properties also play a role in its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
5-Phenyltetrazole: Another tetrazole derivative with similar chemical properties but different biological activities.
1H-Tetrazole: The parent compound of the tetrazole family, used as a reference for comparing reactivity and stability.
5-Aminotetrazole: Known for its use in explosives and propellants.
Uniqueness
5-Methyl-1-naphthalen-2-yltetrazole stands out due to its unique naphthalene-tetrazole structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals with specific desired properties .
Properties
CAS No. |
7473-24-7 |
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Molecular Formula |
C12H10N4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
5-methyl-1-naphthalen-2-yltetrazole |
InChI |
InChI=1S/C12H10N4/c1-9-13-14-15-16(9)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3 |
InChI Key |
OMVANAFZKDWJMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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